molecular formula C15H18N2O2 B2988022 N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide CAS No. 2361721-78-8

N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide

Cat. No.: B2988022
CAS No.: 2361721-78-8
M. Wt: 258.321
InChI Key: FFKKYZUBHFPROR-UHFFFAOYSA-N
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Description

N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a 2,2-dimethylpropyl group and a prop-2-enamide moiety. Benzoxazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the 2,2-Dimethylpropyl Group: The 2,2-dimethylpropyl group can be introduced via alkylation reactions using appropriate alkyl halides.

    Formation of the Prop-2-enamide Moiety: The prop-2-enamide moiety can be introduced through the reaction of the benzoxazole derivative with acryloyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: It is used in biological assays to study enzyme inhibition and receptor binding.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Agrochemicals: It is investigated for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor-mediated pathways, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide: Unique due to its specific substitution pattern and functional groups.

    2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-amine: Similar structure but lacks the prop-2-enamide moiety.

    N-Allylacrylamide: Contains a similar prop-2-enamide moiety but lacks the benzoxazole ring.

Uniqueness

This compound is unique due to its combination of a benzoxazole ring with a 2,2-dimethylpropyl group and a prop-2-enamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-[2-(2,2-dimethylpropyl)-1,3-benzoxazol-5-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-5-13(18)16-10-6-7-12-11(8-10)17-14(19-12)9-15(2,3)4/h5-8H,1,9H2,2-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKKYZUBHFPROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=NC2=C(O1)C=CC(=C2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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